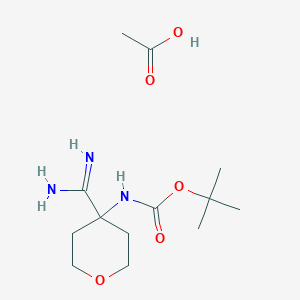
acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate: . This compound is known for its unique structure and properties, which make it suitable for specific scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:
Formation of the Piperidine Core: : The piperidine ring is formed through a cyclization reaction involving a suitable diamine precursor.
Introduction of the Carbamoyl Group: : The carbamoyl group is introduced using reagents such as carbamoyl chloride or isocyanates.
Tert-Butyl Esterification: : The tert-butyl ester group is introduced using tert-butanol in the presence of a strong acid catalyst.
Final Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Reagents like alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学的研究の応用
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : The compound may be used in the study of biological systems and as a tool in molecular biology research.
Industry: : Use in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
類似化合物との比較
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:
N-(4-aminobutyl)carbamic acid tert-butyl ester: : This compound has a similar backbone but different substituents, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, which make it suitable for targeted applications in scientific research and industry.
特性
IUPAC Name |
acetic acid;tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.C2H4O2/c1-10(2,3)17-9(15)14-11(8(12)13)4-6-16-7-5-11;1-2(3)4/h4-7H2,1-3H3,(H3,12,13)(H,14,15);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWXLCIUAAZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCOCC1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














